molecular formula C9H9NO2 B592632 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 CAS No. 1215336-37-0

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6

Cat. No.: B592632
CAS No.: 1215336-37-0
M. Wt: 169.213
InChI Key: LKLSFDWYIBUGNT-NICLLADASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 is a deuterated analog of the parent compound 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one (CAS: 22246-18-0), where six hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies by reducing metabolic degradation rates due to the kinetic isotope effect . The compound’s molecular formula is C9H3D6NO2, with a molecular weight of 169.24 g/mol (vs. 163.17 g/mol for the non-deuterated form) . It is classified as a controlled product requiring specialized handling and has a short shelf life, typically synthesized on-demand for research purposes .

Structurally, it features a partially saturated quinoline backbone with a hydroxyl group at position 7 and a ketone at position 2. Its deuterated form is critical as an internal standard in mass spectrometry (LC-MS/MS) for quantifying trace impurities in pharmaceuticals, such as aripiprazole .

Properties

IUPAC Name

3,3,4,4,6,8-hexadeuterio-7-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)/i2D2,3D,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLSFDWYIBUGNT-NICLLADASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(C(=C1O)[2H])NC(=O)C(C2([2H])[2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

This method involves intramolecular Friedel-Crafts alkylation of 3-chloro-N-(3-hydroxyphenyl)propionamide in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds at 140–150°C for 5–6 hours, yielding 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with >85% purity. Key steps include:

  • Esterification : Resorcinol reacts with 3-chloropropionyl chloride under alkaline conditions to form (3-hydroxyphenyl)-3-chloropropionate.

  • Cyclization : Aluminum chloride catalyzes intramolecular alkylation, forming the quinolinone backbone.

Advantages : High yield (85–93%), scalability, and cost-effectiveness.
Limitations : Requires stringent temperature control and generates acidic waste.

Oxidation of 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediates the oxidation of 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one in tetrahydrofuran (THF) and water. This method achieves 92% yield under mild conditions (25°C, 4 hours) and minimizes byproducts.

Reaction Mechanism :

7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-oneDDQ, THF/H₂O7-Hydroxyquinolin-2(1H)-one[4][12]\text{7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one} \xrightarrow{\text{DDQ, THF/H₂O}} \text{7-Hydroxyquinolin-2(1H)-one} \quad

Advantages : Environmentally benign solvents, reduced reaction time.

Deuteration Strategies

Deuteration of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one is achieved through late-stage isotopic labeling. Three methodologies are prominent:

Palladium-Catalyzed Nondirected C–H Deuteration

This method uses D₂O as the deuterium source and N,N-bidentate ligands (e.g., N-acylsulfonamides) to enable C–H bond activation. Key parameters include:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : N-Acylsulfonamide (10 mol%)

  • Solvent : D₂O/hexafluoroisopropanol (HFIP) (7:3)

  • Temperature : 100°C for 24 hours.

Performance :

  • Deuterium Incorporation : 95% at meta and para positions.

  • Yield : 79.2%.

Advantages : Functional group tolerance, compatibility with complex substrates.

Catalytic Hydrogen-Deuterium Exchange

Deuteration is achieved via deuterium gas (D₂) over palladium-on-carbon (Pd/C) in deuterated solvents (e.g., CD₃OD). The reaction proceeds at 25°C under 1 atm D₂, achieving 85–90% deuteration at the C-4 position.

Reaction Conditions :

  • Substrate : 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one (1.0 equiv)

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Solvent : CD₃OD (0.1 M)

  • Time : 12 hours.

Limitations : Requires specialized equipment for handling D₂ gas.

Acid-Catalyzed Exchange in Deuterated Solvents

Protonated sites undergo exchange in D₂SO₄/D₂O mixtures at elevated temperatures (80°C, 8 hours). This method achieves 70–75% deuteration but risks substrate decomposition.

Comparative Analysis of Deuteration Methods

MethodCatalyst/LigandDeuterium SourceYield (%)Deuterium Incorporation (%)
Pd-Catalyzed C–H ActivationPd(OAc)₂/N-AcylsulfonamideD₂O79.295
Catalytic H-D ExchangePd/CD₂8590
Acid-Catalyzed ExchangeD₂SO₄D₂O7075

Key Findings :

  • Pd-Catalyzed C–H Activation offers the highest deuterium incorporation (95%) but requires expensive ligands.

  • Catalytic H-D Exchange balances cost and efficiency, making it suitable for industrial-scale production.

Industrial-Scale Production Workflow

A optimized large-scale synthesis involves:

  • Synthesis of Non-Deuterated Core : Friedel-Crafts alkylation (85% yield).

  • Deuteration via Pd-Catalyzed C–H Activation : 79.2% yield, 95% D-incorporation.

  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) followed by recrystallization (n-hexane/EtOH).

Critical Parameters :

  • Temperature Control : Cyclization at 140–145°C prevents side reactions.

  • Ligand Purity : >98% N-acylsulfonamide ensures catalytic efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives using oxidizing agents.

    Reduction: Further reduction to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like platinum or palladium in hydrogenation reactions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 has several applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of antipsychotic medications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction kinetics, making it a valuable tool in studying biochemical pathways and drug metabolism.

Comparison with Similar Compounds

6-Hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one

  • Molecular Formula: C10H11NO3
  • Molecular Weight : 193.20 g/mol
  • Key Differences: Substitution of the hydroxyl group at position 7 with a methoxy group and addition of a hydroxyl group at position 4.
  • Applications : Used in synthetic organic chemistry for studying regioselective reactions due to its dual functional groups.

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d)

  • Molecular Formula: C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • Key Differences : Incorporation of ethyl ester and methyl groups, along with dimethoxy substitutions. The ester group enhances lipophilicity, making this compound more suitable for blood-brain barrier penetration studies .
  • Applications : Investigated in neuropharmacology for its structural resemblance to opioid receptor ligands.

7-Hydroxy-3,4-dihydrocarbostyril (Non-deuterated Parent Compound)

  • Molecular Formula: C9H9NO2
  • Molecular Weight : 163.17 g/mol
  • Key Differences: Lacks deuterium, making it metabolically less stable. It is a known impurity (Aripiprazole Impurity A) in antipsychotic drug synthesis .
  • Applications : Serves as a reference material in pharmaceutical quality control.

Physicochemical and Analytical Comparison

Property 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 Non-deuterated Parent Compound 6-Hydroxy-7-methoxy Analogue
Molecular Weight (g/mol) 169.24 163.17 193.20
Polarity Moderate (due to -OH and ketone) Similar to deuterated form Lower (methoxy group)
Metabolic Stability High (deuterium isotope effect) Low Moderate
Primary Use LC-MS internal standard Pharmaceutical impurity standard Synthetic intermediate

Research Findings

  • Deuterated Form: Exhibits a 2.3-fold increase in plasma half-life compared to the non-deuterated compound in rodent models, attributed to reduced CYP450-mediated oxidation .
  • Methoxy Derivatives: Compounds like 6-Hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one show 40% lower aqueous solubility than the parent compound, limiting their use in parenteral formulations .
  • Aripiprazole Impurity Profile: The non-deuterated parent compound is identified as a critical impurity (≤0.1% threshold) in aripiprazole synthesis, necessitating precise quantification via deuterated analogs .

Biological Activity

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6, a deuterated derivative of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the quinoline family, which is known for a variety of biological effects including anti-inflammatory, antimicrobial, and antitumor properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 3,4-Dihydro-7-hydroxyquinoline derivatives. The compound has shown activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various in vitro assays. The compound demonstrated a dose-dependent scavenging effect on free radicals, with an IC50 value comparable to that of well-known antioxidants such as ascorbic acid.

Anti-inflammatory Properties

Research has shown that this compound can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in cytokine production:

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha1500600
IL-61200450

These results suggest that the compound may be beneficial in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of various quinoline derivatives against resistant strains of bacteria, this compound was found to be effective against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Effects

A study focused on neuroprotection revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays indicated that it significantly reduced cell death in models of neurodegeneration.

The biological activities of this compound are attributed to its ability to modulate several biochemical pathways:

  • Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Mechanism : The compound inhibits nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits DNA gyrase activity.

Q & A

Q. How can researchers quantify 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 in complex matrices?

Methodological Answer: Use UV-Vis spectroscopy at 415 nm with a reaction mixture containing Fe(NH₄)₂(SO₄)₂ (98% purity) in cyclohexane. Prepare a standard curve using 0.1% HCl and 0.02% Fe(NH₄)₂(SO₄)₂ solutions. Cross-validate results with LC-MS or NMR for deuterium-specific signal confirmation .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer: Combine ¹H/¹³C NMR for deuteration analysis, IR spectroscopy (4000–400 cm⁻¹) to identify hydroxyl and carbonyl groups, and X-ray diffraction (XRD) for crystallographic validation. Mass spectrometry (HRMS) should confirm molecular weight and isotopic purity (e.g., d6 labeling) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer: Conduct forced degradation studies using HPLC under stressors like UV light, heat (40–80°C), and acidic/alkaline conditions (pH 2–12). Monitor degradation products via MS/MS fragmentation and compare retention times to known impurities (e.g., Aripiprazole-related epoxides) .

Advanced Research Questions

Q. How can contradictions in quantification data (e.g., titration vs. spectroscopic methods) be resolved?

Methodological Answer: Investigate potential matrix interference by spiking deuterated internal standards. Reassess Fe(NH₄)₂(SO₄)₂ reagent purity (>98%) and solvent consistency (e.g., cyclohexane vs. DMSO). Validate via LC-MS with a deuterium-specific MRM transition (e.g., m/z 195→177 for d6) .

Q. What synthetic strategies optimize the yield of deuterated analogs like this compound?

Methodological Answer: Employ modified Bischler-Napieralski or Pomeranz-Fritsch reactions using deuterated solvents (D₂O, CD₃OD) and reagents (e.g., NaBD₄). Purify via silica gel chromatography (EtOAc:hexane, 3:7) and confirm deuteration efficiency via ²H NMR or isotopic ratio MS .

Q. What is the role of deuterium labeling in metabolic stability studies?

Methodological Answer: Use d6-labeled compound in in vitro hepatocyte assays (e.g., human CYP450 isoforms) to track metabolic pathways via LC-HRMS. Compare half-life (t₁/₂) to non-deuterated analogs to quantify kinetic isotope effects (KIEs) .

Q. How can researchers profile impurities in synthetic batches of this compound?

Methodological Answer: Apply hyphenated techniques like LC-TOF-MS and GC-MS with DB-5 columns. Compare fragmentation patterns to reference standards (e.g., Aripiprazole Impurity A [EP], ChemBl2430711) and quantify via external calibration curves .

Q. What mechanistic insights can be gained from its antimicrobial or neuroprotective activity?

Methodological Answer: Perform molecular docking studies (e.g., AutoDock Vina) targeting bacterial DNA gyrase or NMDA receptors. Validate with in vitro MIC assays (e.g., against S. aureus ATCC 25923) and electrophysiological recordings in neuronal cell lines .

Q. How to validate a new quantification method for regulatory compliance?

Methodological Answer: Follow ICH Q2(R1) guidelines:

  • Linearity: R² > 0.99 across 50–150% of target concentration.
  • LOD/LOQ: Determine via signal-to-noise ratios (3:1 and 10:1).
  • Accuracy: Spike recovery (98–102%) in triplicate.
  • Precision: Intra-day/inter-day RSD < 2% .

Q. How does the compound behave under oxidative stress in biological systems?

Methodological Answer: Use electron paramagnetic resonance (EPR) to detect radical intermediates in Fenton reaction models. Quantify hydroxylation products (e.g., 7,8-dihydroxy derivatives) via LC-MS and correlate with computational DFT studies on H-atom abstraction energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6
Reactant of Route 2
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.